6-Fluoro-4-methylquinoline-2-thiol
Description
6-Fluoro-4-methylquinoline-2-thiol (CAS: 15912-64-8) is a fluorinated quinoline derivative with a molecular formula of C₁₀H₈FNS and a molecular weight of 193.24 g/mol . The compound features a quinoline backbone substituted with a fluorine atom at position 6, a methyl group at position 4, and a thiol (-SH) group at position 2. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
6-fluoro-4-methyl-1H-quinoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXEXSRWIMJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC2=C1C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and functional groups. Below is a detailed comparison of 6-Fluoro-4-methylquinoline-2-thiol with structurally similar compounds:
Substituent Effects on Physicochemical Properties
Key Observations :
- The thiol group in the target compound enhances nucleophilic reactivity compared to hydroxyl or methoxy groups, enabling conjugation with biomolecules or metals .
Key Observations :
- The thiol group in 6-Fluoro-4-methylquinoline-2-thiol is critical for antimicrobial activity, likely via inhibition of bacterial thioredoxin reductase .
- Methoxy or hydroxyl derivatives exhibit divergent activities; for example, hydroxylated quinolines (e.g., 6-Fluoro-4-hydroxy-2-methylquinoline) show weaker antimicrobial effects but better solubility .
Key Observations :
- The target compound is synthesized via cyclocondensation with moderate yields (65–80%), comparable to other thiol-containing quinolines .
- Methylation routes (e.g., for 6-methoxy derivatives) achieve higher yields due to the stability of methoxy intermediates .
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